molecular formula C11H9NO6 B12884829 N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide CAS No. 388094-73-3

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide

Katalognummer: B12884829
CAS-Nummer: 388094-73-3
Molekulargewicht: 251.19 g/mol
InChI-Schlüssel: WNLCTZWHSYKMHC-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide is a chemical compound with the molecular formula C11H9NO6 It is known for its unique structure, which includes a benzamide group and a dioxooxolan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide typically involves the reaction of 2,5-dihydroxybenzoic acid with a suitable oxolan derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the dioxooxolan ring. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxooxolan ring to a dihydroxy derivative.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(3S)-2,5-dioxooxolan-3-yl]acetamide
  • N-[(3S)-2-oxotetrahydrofuran-3-yl]butanamide
  • 3-amino-2-hydroxybutanoic acids

Uniqueness

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide stands out due to its unique combination of a benzamide group and a dioxooxolan ring. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

388094-73-3

Molekularformel

C11H9NO6

Molekulargewicht

251.19 g/mol

IUPAC-Name

N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide

InChI

InChI=1S/C11H9NO6/c13-5-1-2-8(14)6(3-5)10(16)12-7-4-9(15)18-11(7)17/h1-3,7,13-14H,4H2,(H,12,16)/t7-/m0/s1

InChI-Schlüssel

WNLCTZWHSYKMHC-ZETCQYMHSA-N

Isomerische SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O

Kanonische SMILES

C1C(C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.